molecular formula C8H15NO B13113095 rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine

rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine

Cat. No.: B13113095
M. Wt: 141.21 g/mol
InChI Key: XCCBYRSOLRFOLO-HTQZYQBOSA-N
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Description

rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine: is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyran ring fused to a pyridine ring. Such structures are often found in various bioactive molecules, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amino compound with 2,5-dimethoxytetrahydrofuran followed by hydrazinolysis can yield the desired product . Another method involves the use of intermolecular and intramolecular annulations of specific precursors .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine

InChI

InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1

InChI Key

XCCBYRSOLRFOLO-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CCNC[C@H]2OC1

Canonical SMILES

C1CC2CCNCC2OC1

Origin of Product

United States

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